5-Hydroxy-3-phenylbenzoic acid

Description

Historical Context and Discovery

The synthesis of 5-hydroxy-3-phenylbenzoic acid emerged from advancements in cross-coupling methodologies, particularly the Suzuki reaction, which enabled efficient aryl-aryl bond formation. A documented protocol from 2006 describes its preparation via palladium-catalyzed coupling of 3-iodobenzoic acid with phenylboronic acid under alkaline conditions. This method reflects broader trends in late-20th-century organic chemistry, where transition metal catalysis became pivotal for constructing biaryl systems. While benzoic acid itself has been known since the 16th century, its hydroxylated derivatives like this compound gained prominence more recently due to their utility as synthetic intermediates in pharmaceutical and materials research.

Systematic Nomenclature and Structural Identification

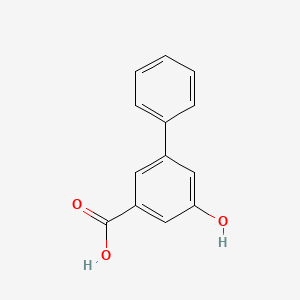

The compound’s IUPAC name, 5-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , precisely defines its structure:

- A biphenyl core (two connected benzene rings)

- A carboxylic acid group (-COOH) at position 3 of the first benzene

- A hydroxyl group (-OH) at position 5 of the second benzene

Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35489-88-4 | |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| Key Functional Groups | Carboxylic acid, phenol |

X-ray crystallography and NMR spectroscopy confirm the planar biphenyl system, with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups influencing solubility. The ortho positioning of these groups imposes steric constraints, affecting reactivity in substitution reactions.

Positional Isomerism in Hydroxyphenylbenzoic Acid Derivatives

Positional isomerism in this family arises from variations in hydroxyl and phenyl group placement. Notable isomers include:

| Isomer Name | CAS Number | Structural Difference |

|---|---|---|

| 2-Hydroxy-4-phenylbenzoic acid | 12270704 | -OH at position 2, -Ph at position 4 |

| 2'-Hydroxy-2-biphenylcarboxylic acid | 5045338 | -OH on second benzene at position 2 |

| 3-Hydroxy-5-phenylhexanoic acid | 62395822 | Aliphatic chain substituent |

Key differences emerge in physicochemical properties:

- Cocrystallization Behavior : The para-hydroxy isomer forms stable cocrystals with malonic acid via O–H⋯O hydrogen bonds, while meta isomers exhibit weaker interactions.

- Solubility : Electron-withdrawing groups (e.g., -COOH at position 3) reduce aqueous solubility compared to alkyl-substituted analogs.

- Thermal Stability : Melting points vary by >30°C between isomers due to packing efficiency differences.

Substituent position also dictates reactivity. For instance, electrophilic aromatic substitution occurs preferentially at the para position relative to the hydroxyl group in this compound, whereas ortho-directing effects dominate in its 2-hydroxy counterpart. These distinctions underscore the importance of regiochemical control in synthetic applications.

Properties

IUPAC Name |

3-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBISYENZHRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688498 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35489-88-4 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects.

Mode of Action

Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition.

Biochemical Pathways

This compound, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds. The downstream effects of these interactions can lead to changes in the production of other metabolites.

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups.

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Biochemical Analysis

Cellular Effects

5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including this compound, are known to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy. Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects. Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways. These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within cells can affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

5-Hydroxy-3-phenylbenzoic acid (C13H10O3), also known as a derivative of hydroxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a phenyl group attached to a benzoic acid structure. Its molecular formula is C13H10O3, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Research indicates that it may exert its effects through:

- Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Fungal Inhibition : In vitro studies indicate that derivatives of hydroxybenzoic acids, including this compound, demonstrate fungicidal activity against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum .

Antitumor Activity

Research has highlighted the potential anticancer properties of this compound:

- Cell Line Studies : In vitro assays on human cancer cell lines have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as an anticancer agent .

Study on Antifungal Activity

In a study examining the antifungal activity of various hydroxybenzoic acid derivatives, this compound was tested against multiple fungal strains. The results indicated significant inhibition of fungal growth at concentrations as low as 50 μg/mL, with an efficacy higher than that of phenazine derivatives used as controls .

| Compound | EC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 14.1 | High |

| Phenazine Control | 18.6 | Moderate |

Study on Antitumor Effects

A separate study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in breast (MCF-7) and colon (HT29) cancer cells, indicating its potential for therapeutic use in oncology .

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The placement of hydroxyl and aromatic/methyl groups significantly impacts electronic properties and reactivity. For example, 3-hydroxybenzoic acid is more acidic than its 4-isomer due to resonance stabilization .

- Steric Effects : The phenyl group in this compound may hinder reactions at the carboxylic acid group compared to smaller substituents like -CH₃.

Physicochemical Properties

However, inferences can be drawn:

Insights :

- The phenyl group in the target compound likely reduces solubility compared to methyl-substituted analogs.

- Stability may be compromised under oxidative conditions, similar to 3-hydroxybenzoic acid .

Preparation Methods

Carbonation of Phenolate Salts in Polar Aprotic Solvents

One of the most established methods to synthesize hydroxy-substituted phenylbenzoic acids, including 5-hydroxy-3-phenylbenzoic acid, involves carbonation of an alkali metal phenolate salt derived from 2-phenylphenol derivatives. This method is analogous to the Kolbe-Schmidt reaction, which introduces the carboxyl group ortho to the phenolate oxygen.

- The starting material, 2-phenylphenol, is first converted into its alkali metal salt using sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

- The reaction mixture is stirred under a carbon dioxide atmosphere at elevated temperatures (around 100°C) for extended periods (overnight to several hours).

- Multiple additions of sodium hydride may be employed to maintain the reaction progress.

- After carbonation, the mixture is cooled, acidified with aqueous hydrochloric acid, and the product is extracted and purified.

| Parameter | Value |

|---|---|

| Starting Material | 2-Phenylphenol alkali salt |

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C (initial), then 100°C |

| Reaction Time | 4 hours stirring + overnight heating + additional 8 hours |

| Conversion Yield | ~79% conversion during reaction |

| Final Isolated Yield | 82% of 4-hydroxy-3-phenylbenzoic acid (similar method applicable) |

This method is robust, scalable, and provides relatively high yields of hydroxyphenylbenzoic acids by direct carboxylation of phenolate intermediates under controlled conditions.

Multi-Step Synthesis via Ester Hydrolysis and Aromatic Substitutions

Another synthetic route to this compound involves multi-step organic synthesis starting from simpler aromatic precursors such as phenyl-substituted benzaldehydes or benzoic acid esters.

- Synthesis begins with the preparation of esters or amides of phenyl-substituted benzoic acids.

- These intermediates undergo hydrolysis (saponification) under basic conditions to yield the corresponding carboxylic acid.

- Hydroxylation at the 5-position can be introduced via electrophilic aromatic substitution or by functional group transformations such as diazotization of amino precursors followed by hydrolysis.

- The phenyl substituent at the 3-position is typically introduced through cross-coupling reactions or Friedel-Crafts-type arylations.

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| Ester Hydrolysis | Base-catalyzed saponification | Dilute KOH, aqueous, reflux |

| Hydroxyl Group Introduction | Diazotization and hydrolysis | Sodium nitrite, acid, followed by hydrolysis |

| Phenyl Substitution | Cross-coupling or Friedel-Crafts | Palladium catalysis or Lewis acid catalysis |

Spectroscopic characterization (NMR, IR) confirms the structure at each step, ensuring the correct substitution pattern.

Aromatic Rearrangement and Reduction Routes

In related phenylbenzoic acid derivatives, such as fluorophenyl analogs, synthetic strategies involve:

- Formation of allyloxy intermediates by reaction with potassium carbonate in acetone.

- Thermal rearrangement of allyloxy compounds to allyl-hydroxy derivatives.

- Subsequent reduction or hydrogenation to saturated alkyl derivatives.

- Final carbonation of the phenolate salt to introduce the carboxyl group.

Though these routes are described for substituted analogs, they provide a mechanistic framework applicable to this compound synthesis by analogy.

| Reaction Stage | Conditions | Outcome |

|---|---|---|

| Allyloxy formation | K2CO3 in acetone, room temp | 2-Allyloxy intermediate |

| Thermal rearrangement | High temperature heating | 3-Allyl-2-hydroxy compound |

| Hydrogenation | PtO2 catalyst, H2, 25°C, 40 psi | Saturated alkyl phenol |

| Carbonation | CO2, alkali metal phenolate | Introduction of carboxyl group at ortho position |

These steps enable fine-tuning of substituents and positions on the aromatic ring, enhancing synthetic versatility.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbonation of phenolate salt | 2-Phenylphenol alkali salt | NaH, DMF, CO2, 60-100°C | ~79-82 | Direct carboxylation, scalable |

| Multi-step ester hydrolysis | Phenyl-substituted esters | KOH saponification, diazotization | Variable | Requires multiple steps, flexible |

| Aromatic rearrangement & reduction | Allyloxy and allyl intermediates | K2CO3, high temp, PtO2 hydrogenation | Variable | Allows substitution pattern control |

Research Findings and Practical Considerations

- The carbonation method provides a straightforward and efficient route to this compound analogs by exploiting the nucleophilicity of phenolate salts toward CO2.

- Reaction parameters such as temperature, base concentration, and CO2 pressure critically influence conversion rates and yields.

- Multi-step syntheses allow for the introduction of diverse substituents but require careful purification and characterization at each stage.

- Rearrangement and reduction strategies, while more complex, offer synthetic flexibility for derivatives with alkyl or alkenyl substituents.

- Spectroscopic analyses (NMR, IR) are essential for confirming substitution patterns and purity of the final compound.

Q & A

Basic: What are the optimal synthetic routes for 5-Hydroxy-3-phenylbenzoic acid?

Methodological Answer:

The synthesis of this compound can be approached via Friedel-Crafts acylation or Ullmann coupling , depending on the starting materials. For example:

- Friedel-Crafts Route : React phenylacetic acid derivatives with a protected hydroxybenzoic acid precursor under acidic conditions (e.g., AlCl₃ catalysis). Post-synthesis, deprotection (e.g., using BBr₃ for methyl ethers) yields the hydroxyl group .

- Ullmann Coupling : Use a halogenated benzoic acid (e.g., 3-bromo-5-hydroxybenzoic acid) with a phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura cross-coupling reaction. Optimize temperature (80–100°C) and solvent (DME/H₂O) for higher yields .

Table 1: Example Reaction Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65–70 | |

| Ullmann Coupling | Pd(PPh₃)₄ | DME/H₂O | 75–80 |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9–12 ppm, broad singlet). Compare splitting patterns to confirm substitution positions .

- ¹³C NMR : Detect carboxylic acid (δ ~170 ppm) and aromatic carbons.

- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀O₃: m/z 214.0630) .

Note: Cross-reference data with PubChem or Reaxys for validation .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Address these by:

Systematic Reproducibility Testing : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. nitro groups) and compare IC₅₀ values. Use ANOVA to assess statistical significance .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Validate with in vitro assays .

Example Workflow:

- Step 1 : Replicate conflicting studies under identical conditions.

- Step 2 : Use HPLC to verify compound purity (>95%) .

- Step 3 : Apply multivariate analysis to isolate confounding variables .

Advanced: What computational approaches predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments (e.g., GROMACS) to assess stability and interaction kinetics .

- pKa Prediction : Employ ChemAxon or SPARC to estimate ionization states, critical for understanding bioavailability .

Table 2: Example DFT Results

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electrophilic reactivity |

| LUMO Energy | -1.8 | Nucleophilic susceptibility |

| Band Gap | 4.4 | Kinetic stability |

Basic: What are the solubility properties of this compound in different solvents?

Methodological Answer:

Solubility can be determined via gravimetric analysis or UV-Vis spectroscopy :

Gravimetric Method : Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C. Filter and dry residues to calculate solubility (mg/mL) .

UV-Vis Calibration : Prepare standard curves (λ_max ~270 nm) and measure absorbance of saturated solutions .

Table 3: Hypothetical Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 2.1 | 25 | |

| Ethanol | 45.3 | 25 | |

| DMSO | 120.5 | 25 |

Safety Note: Follow GHS protocols for handling organic solvents (e.g., ventilated fume hoods) .

Advanced: How to design experiments to study the metabolic pathways of this compound?

Methodological Answer:

Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic products via LC-MS .

Enzyme Inhibition Assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor metabolites using HPLC-UV .

In Silico Prediction : Use tools like SwissADME to identify potential Phase I/II metabolism sites .

Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.